molecular formula C9H11NO2 B8815686 2-Amino-4-ethylbenzoic acid

2-Amino-4-ethylbenzoic acid

Cat. No.: B8815686
M. Wt: 165.19 g/mol
InChI Key: WNYFUEDXRZPXTQ-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Aminobenzoic Acids in Organic Chemistry

Substituted aminobenzoic acids are a class of organic compounds defined by a benzene (B151609) ring featuring at least one amino group and one carboxyl group. [4, 5] This structural motif makes them crucial building blocks and versatile intermediates in organic synthesis. [4, 9] They are foundational materials in the production of a wide array of products, including pharmaceuticals, agrochemicals, and dyes. The versatility of aminobenzoic acids stems from the presence of both an acidic carboxyl function and a basic amino group, allowing for a diverse range of chemical transformations.

The specific substitution pattern on the aromatic ring significantly influences the chemical nature and physical properties of the molecule. For instance, para-aminobenzoic acid (PABA), a well-known member of this family, is an intermediate in the synthesis of folate in bacteria and has been used extensively in sunscreens due to its UV-absorbing properties. [7, 9] The ability to modify both the amino and carboxyl groups makes these compounds ideal starting points for developing novel molecules with targeted applications. Research has demonstrated their use in synthesizing derivatives with potential anti-inflammatory and immunosuppressive action.

Overview of Research Trajectories for 2-Amino-4-ethylbenzoic Acid

While extensive, published research focusing specifically on this compound is limited, its structure suggests several clear research trajectories based on studies of analogous compounds. The primary area of investigation for such molecules is their use as intermediates in the synthesis of more complex, high-value chemicals and materials.

A hypothetical, yet chemically sound, synthetic pathway for this compound can be proposed based on standard organic reactions and syntheses of related compounds. For example, 4-ethylbenzoic acid can be prepared via the oxidation of 4-ethyltoluene (B166476). A plausible multi-step synthesis for the target compound could therefore involve alkylation, followed by nitration and reduction, common steps in aromatic chemistry.

Interactive Data Table: Hypothetical Synthesis of this compound

A plausible, though not explicitly published, synthetic route for this compound could involve the following steps. vulcanchem.com

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Academic Relevance and Research Scope of the Compound

The academic relevance of this compound lies in its potential as a scaffold for synthetic chemistry and as a subject for studying structure-property relationships. The electronic interplay between the electron-donating amino and ethyl groups and the electron-withdrawing carboxylic acid group on the aromatic ring makes it an interesting model for investigating reaction mechanisms and substituent effects.

Although direct and complete experimental spectral data for this compound are not widely available in published literature, its features can be predicted based on the known behavior of its functional groups and data from analogous molecules. vulcanchem.com

Interactive Data Table: Predicted Spectroscopic and Physicochemical Properties

The following properties are based on the compound's structure and data from similar molecules.

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The synthesis of derivatives from this and other aminobenzoic acids is a continuing area of research. For example, palladium-catalyzed reactions of o-aminobenzoic acids have been used to create complex heterocyclic structures relevant to pharmaceuticals. Further investigation into the reactivity and properties of this compound could therefore open up new avenues in medicinal chemistry and material science, making it a compound of definite academic interest for future studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-amino-4-ethylbenzoic acid

InChI

InChI=1S/C9H11NO2/c1-2-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2,10H2,1H3,(H,11,12)

InChI Key

WNYFUEDXRZPXTQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)O)N

Origin of Product

United States

Synthetic Methodologies for 2 Amino 4 Ethylbenzoic Acid and Its Precursors/derivatives

Historical Development of Synthetic Routes to Substituted Aminobenzoic Acids

The journey to produce substituted aminobenzoic acids is rooted in the history of dye and pharmaceutical manufacturing. Anthranilic acid (2-aminobenzoic acid) itself is a key industrial chemical, traditionally produced for these purposes. core.ac.uk Historically, the synthesis of its derivatives often involved harsh reaction conditions and lacked the high selectivity demanded by modern applications. Early methods frequently relied on multi-step processes starting from simple, abundant materials. core.ac.ukgoogle.com

The evolution of synthetic chemistry has introduced milder and more efficient pathways. For instance, the development of nucleophilic aromatic substitution for hydrogen offered new, halide-free routes for producing aromatic amines, presenting a more environmentally benign alternative to older methods that used halogenated compounds. google.com The synthesis of aminobenzoic acids has also been a challenging area; for example, early attempts to create certain heterocyclic structures from these precursors sometimes resulted in incorrect structural assignments, highlighting the complexities of controlling reactivity. core.ac.uk Over time, the focus has shifted towards developing highly regioselective and efficient reactions, moving away from classical, lower-yielding methods that often produced a mixture of unwanted isomers. google.com

Classical and Modern Synthetic Approaches to 2-Amino-4-ethylbenzoic Acid

While specific published protocols for this compound are not widely documented, its synthesis can be understood through established and modern organic chemistry reactions applied to analogous structures.

A plausible classical synthesis pathway could involve a multi-step sequence starting from a simpler aromatic compound. vulcanchem.com This approach, while foundational, often suffers from issues with regioselectivity and yield.

Table 1: Hypothetical Classical Synthesis Route for this compound
StepReactionReagentsKey Transformation
1Friedel-Crafts EthylationToluene, Ethyl Chloride, AlCl₃Adds an ethyl group to the aromatic ring, primarily at the para position to yield 4-ethyltoluene (B166476).
2Oxidation4-ethyltoluene, KMnO₄Oxidizes the methyl group of 4-ethyltoluene to a carboxylic acid, forming 4-ethylbenzoic acid. asmarya.edu.ly
3Nitration4-ethylbenzoic acid, HNO₃/H₂SO₄Introduces a nitro group onto the ring. The carboxylic acid and ethyl groups direct the substitution, with the position ortho to the carboxylic acid and meta to the ethyl group being a likely product.
4Reduction2-nitro-4-ethylbenzoic acid, H₂/Pd-C or Sn/HClReduces the nitro group to an amino group, yielding the final product. vulcanchem.com

Modern approaches prioritize efficiency, selectivity, and milder conditions, often employing advanced catalytic systems and functional group manipulations.

Achieving the correct arrangement of substituents on the benzene (B151609) ring (regioselectivity) is a primary challenge in synthesizing molecules like this compound. The presence of multiple functional groups—amino, carboxyl, and the alkyl chain—each influencing the ring's reactivity in different ways, necessitates precise control.

In the synthesis of related aminobenzoic acids, regioselectivity is often achieved by exploiting the different reactivities of the functional groups. For example, in the synthesis of 4-Amino-3-(aminomethyl)benzoic acid from 4-aminobenzoic acid, an amidomethylation reaction is used to selectively introduce a group at the 3-position. vulcanchem.comresearchgate.net Subsequent protection of one amino group allows for selective reactions on the other functional sites. vulcanchem.comresearchgate.net This principle of using protecting groups to mask reactive sites while modifying others is a cornerstone of regioselective synthesis.

Another key challenge is performing reactions selectively on one functional group in the presence of others. For instance, methods have been developed for the chemoselective insertion of a carbene into an N-H bond without affecting the carboxylic acid (-COOH) or hydroxyl (-OH) groups present on the same molecule. acs.org Such a strategy could theoretically be applied to functionalize the amino group of an existing aminobenzoic acid precursor without the need for protecting the carboxyl group. acs.org

Catalysis is central to modern synthetic chemistry, offering pathways that are more efficient, selective, and sustainable than stoichiometric reactions. For the synthesis of this compound and its precursors, several types of catalytic protocols are relevant.

Catalytic Hydrogenation: The reduction of a nitro group to an amine is a critical step in many syntheses of aromatic amines. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel is a common and efficient method. google.comvulcanchem.com The choice of catalyst and reaction conditions (e.g., pH) can be crucial; for instance, the reduction of a related compound, 2-acetyl-6-nitrobenzoic acid, was found to be significantly accelerated at a pH of 7 or higher when using a palladium or nickel-based catalyst. google.com

Copper-Catalyzed Reactions: Copper catalysts have been successfully used for the chemoselective functionalization of aminobenzoic acids. acs.org Air-stable Cu(I) complexes can catalyze the insertion of carbenes into the N-H bond, a reaction that proceeds under mild conditions and shows high selectivity for the amino group over other reactive groups on the ring. acs.org

Cobalt-Catalyzed Reactions: Cobalt complexes have been shown to be effective catalysts for the aerobic oxidation of ortho-aminophenols to form phenoxazinone structures. rsc.org While not a direct synthesis of the target acid, this demonstrates the utility of cobalt catalysts in reactions involving substituted amino-aromatics. The catalytic activity in these systems can be finely tuned by modifying the ligand structure around the metal center. rsc.org

Manganese-Catalyzed Reactions: In the synthesis of complex molecules derived from amino acids, manganese catalysts have been employed for reactions like asymmetric epoxidation. google.com Extensive optimization of the ligand, metal, and other reaction parameters was necessary to achieve high yield and selectivity. google.com

Table 2: Examples of Catalytic Systems in Aminobenzoic Acid Synthesis
Reaction TypeCatalyst SystemSubstrate/Product TypeReference
Nitro Group ReductionRaney Nickel, Palladium on Carbon (Pd/C)Nitroaromatic to Aromatic Amine google.com
N-H Bond FunctionalizationCu(I) complexes with phosphine (B1218219) ligandsAminobenzoic acid to α-amino ester derivative acs.org
Aerobic OxidationCobalt(II) complexesortho-Aminophenols to Phenoxazinones rsc.org
Asymmetric EpoxidationManganese catalyst with specific ligandsEnones derived from amino acids google.com

The construction of complex aromatic scaffolds often involves multi-step reaction sequences, which can sometimes be combined into one-pot procedures to improve efficiency. acs.orgbeilstein-journals.org These sequences transform simple starting materials into more complex target molecules through a series of planned chemical transformations. studysmarter.co.uk

A relevant example is the synthesis of 2-amino-6-ethylbenzoic acid starting from 3-nitrophthalic acid. google.com This pathway involves the initial synthesis of 2-acetyl-6-nitrobenzoic acid, followed by a catalytic reduction that converts both the acetyl and nitro groups to give the final product. google.com This highlights a common strategy: installing functional groups that can be chemically modified in later steps to achieve the desired structure.

One-pot transformations are particularly elegant, where multiple bonds and rings are formed sequentially in a single reaction vessel, avoiding the need to isolate and purify intermediates. acs.orgrsc.org For example, a one-pot process involving an acyl-chlorination, a Schmidt rearrangement, and an electrophilic addition has been used to rapidly construct fused polycyclic nitrogen-containing heterocycles from carboxylic acids. acs.org Such advanced strategies shorten synthetic routes and reduce waste. beilstein-journals.org

Catalytic Synthesis Protocols

Advanced Synthetic Techniques and Reaction Optimization

The outcome of a chemical reaction is highly dependent on a variety of parameters. Systematically adjusting these variables is key to maximizing the formation of the desired product while minimizing impurities. acs.org

Key reaction parameters include:

Temperature: Can affect reaction rate and selectivity. Higher temperatures might increase speed but can also lead to the formation of by-products. acs.org

Solvent: The choice of solvent can influence the solubility of reagents and the stability of intermediates, thereby affecting the reaction pathway.

Catalyst/Ligand: The type and concentration (loading) of the catalyst and any associated ligands can dramatically alter both the rate and selectivity of a reaction. numberanalytics.com

Concentration of Reactants: Adjusting reactant concentrations can shift the reaction equilibrium and influence the rate of desired versus undesired reactions. researchgate.net

pH: For reactions in aqueous or protic media, pH can be a critical factor, especially in reactions involving acidic or basic functional groups or catalysts. google.com

The process of optimization often involves methodologies like Design of Experiments (DoE), where multiple factors are varied simultaneously to build a statistical model of the reaction and identify the optimal conditions. acs.org

Table 3: Influence of Reaction Parameters on Synthesis Outcomes (Illustrative Examples)
ParameterEffect on ReactionExample from Related Syntheses
TemperatureAffects reaction rate and by-product formation.Increasing temperature can lead to higher yields but may also increase impurities if the product is unstable or can react further. acs.org
Reaction TimeDetermines the extent of reactant conversion.Longer reaction times can decrease yield due to the formation of by-products from subsequent reactions of the desired product. researchgate.net
pHCrucial for reactions involving acidic/basic groups or catalysts.In the reduction of a nitro-acid to an amino-acid, adjusting the pH to ≥ 7 significantly accelerated the final reduction step. google.com
ConcentrationImpacts reaction rate and solubility.Using a lower concentration of a starting material led to better solubility and an improved yield in an alkylation reaction. researchgate.net

Green Chemistry Principles in Aminobenzoic Acid Synthesis

Green chemistry is a foundational approach in chemical research and engineering that advocates for the design of products and processes that minimize the use and generation of hazardous substances. kahedu.edu.in This philosophy is guided by twelve core principles, which provide a framework for creating more sustainable and efficient chemical syntheses. The goal is to reduce waste, minimize environmental impact, and lower risks to human health. kahedu.edu.intandfonline.com

Table 1: The Twelve Principles of Green Chemistry

Principle Number Principle Name
1 Prevention
2 Atom Economy
3 Less Hazardous Chemical Syntheses
4 Designing Safer Chemicals
5 Safer Solvents and Auxiliaries
6 Design for Energy Efficiency
7 Use of Renewable Feedstocks
8 Reduce Derivatives
9 Catalysis
10 Design for Degradation
11 Real-time analysis for Pollution Prevention
12 Inherently Safer Chemistry for Accident Prevention

This table outlines the 12 Principles of Green Chemistry as established by Paul Anastas and John Warner. kahedu.edu.inacs.org

When applied to the synthesis of aminobenzoic acids, these principles guide chemists toward more sustainable practices. A key metric is atom economy , which assesses how many atoms from the reactants are incorporated into the final product. acs.org For instance, in analyzing the multi-step synthesis of 4-aminobenzoic acid, a close structural analog to the target compound, students were tasked with identifying where the experiment violated green chemistry principles, highlighting the importance of this framework in practical organic chemistry. acs.org

The choice of reagents and solvents is critical. Green approaches favor the use of catalytic reagents over stoichiometric ones, as catalysts are used in small amounts and can be recycled. kahedu.edu.in Recent research has explored the use of sustainable organo-catalysts, such as chitosan-based nanomaterials, for green synthesis. tandfonline.com Chitosan, a renewable polymer derived from chitin, can be modified to create effective catalysts for various organic transformations. tandfonline.com Furthermore, avoiding unnecessary derivatization, such as the use of protecting groups, is a core principle that reduces the number of reaction steps, reagent use, and waste generation. acs.org The use of highly specific enzymes in biocatalysis often eliminates the need for protecting groups, directly aligning with this principle. acs.org The selection of solvents is also paramount, with a push towards greener alternatives like water, supercritical fluids, or even solventless processes to reduce environmental impact. kahedu.edu.in

Enzymatic and Biocatalytic Pathways for Related Aromatic Amino Acids

Biocatalytic systems, which use enzymes and microorganisms, represent a powerful and sustainable alternative to traditional chemical synthesis for producing aromatic compounds. researchgate.net These methods often start from simple, renewable feedstocks like glucose and operate under mild conditions. mdpi.comnih.gov The biosynthesis of aromatic amino acids and their derivatives, including aminobenzoic acids, primarily proceeds through the shikimate pathway . mdpi.comfrontiersin.org

This central metabolic route begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and D-erythrose 4-phosphate (E4P), ultimately leading to the critical branch-point intermediate, chorismate . mdpi.comfrontiersin.org From chorismate, distinct enzymatic pathways lead to the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan. portlandpress.comannualreviews.org

The biosynthesis of aminobenzoic acids is directly linked to this pathway. Specifically, ortho-aminobenzoic acid (OABA), also known as anthranilate, and para-aminobenzoic acid (PABA) are both derived from chorismate. mdpi.com

Table 2: Key Enzymatic Step in o-Aminobenzoic Acid Biosynthesis

ProductPrecursorKey EnzymeAmino Donor
ortho-Aminobenzoic Acid (Anthranilate)ChorismateAnthranilate synthase (TrpEG)Glutamine
This table details the conversion of the shikimate pathway intermediate, chorismate, into o-aminobenzoic acid, which is the first step in the tryptophan biosynthesis pathway. mdpi.com

Significant research has focused on metabolically engineering microorganisms like Escherichia coli and Corynebacterium glutamicum to optimize the production of these compounds. frontiersin.orgvulcanchem.com Strategies involve enhancing the expression of rate-limiting enzymes, eliminating competing metabolic pathways, and engineering enzymes to be resistant to feedback inhibition, thereby directing a greater flow of carbon from glucose into the aromatic biosynthesis pathway. nih.govfrontiersin.organnualreviews.org While no specific biocatalytic system has been reported for the production of this compound, the successful engineering of microbes to produce related compounds like 3-amino-4-hydroxybenzoic acid suggests its feasibility. vulcanchem.com Such an approach would likely require the introduction of novel or engineered enzymes capable of recognizing and modifying substrates to include the ethyl group at the appropriate position on the aromatic ring.

Chemical Reactivity and Transformation of 2 Amino 4 Ethylbenzoic Acid

Reaction Mechanisms of the Carboxyl Group

The carboxyl group is a key site for reactions such as esterification, amidation, and decarboxylation.

Esterification of aminobenzoic acids can be achieved by reacting them with alcohols in the presence of an acid catalyst. For instance, the esterification of 2-hydroxy-4-amino-benzoic acid with phenols is successfully carried out by heating the mixture to temperatures between 80°C and 120°C in the presence of phosphorus pentoxide or polyphosphoric acids. This method can yield phenyl esters with high efficiency, for example, producing white crystals with a melting point of 149-150°C. The process is sensitive to the molar ratio of the reactants, with optimal yields obtained when using an excess of the phenol (B47542).

Amidation reactions involve the coupling of the carboxylic acid with an amine to form an amide bond. A common method for this transformation is the mixed anhydride (B1165640) method, where the aminobenzoic acid is reacted with a mixed anhydride of an N-acylamino acid. google.com This reaction can be catalyzed by a strong acid like p-toluenesulfonic acid or hydrogen chloride. google.com For example, the reaction of an N-acylamino acid mixed anhydride with an aminobenzoic acid can be completed in about three hours at 0°C in the presence of hydrogen chloride. google.com Another approach involves the use of coupling agents like carbodiimides (e.g., EDCI) in conjunction with additives such as N-hydroxybenzotriazole (HOBt) to facilitate amide bond formation. luxembourg-bio.com These reactions are typically carried out in solvents like N-methyl-2-pyrrolidinone (NMP). luxembourg-bio.com In a study on the synthesis of N-(4-Hydroxyphenyl)-4-ethylbenzamide, the corresponding acid chloride was reacted with 4-aminophenol (B1666318) to yield the amide. asmarya.edu.ly

Table 1: Examples of Esterification and Amidation Reactions

Reaction TypeReactantsCatalyst/ReagentProductKey Findings
Esterification2-Hydroxy-4-amino-benzoic acid, PhenolPhosphorus pentoxide or Polyphosphoric acidPhenyl 2-hydroxy-4-aminobenzoateReaction proceeds at 80-120°C; excess phenol improves yield.
Amidation (Mixed Anhydride)Aminobenzoic acid, N-acylamino acid mixed anhydridep-Toluenesulfonic acid or HClN-(N-acylaminoacyl)aminobenzoic acidStrong acid catalysis is effective. google.com
Amidation (Coupling Agent)Amino acid, Amine (e.g., isopropyl L-methioninate)EDCI/HOBtAmideReaction kinetics are pH-dependent. luxembourg-bio.com
Amidation4-ethylbenzoyl chloride, 4-aminophenolNot specifiedN-(4-Hydroxyphenyl)-4-ethylbenzamideSynthesis of a specific amide derivative. asmarya.edu.ly

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant reaction for benzoic acid derivatives. For ortho-substituted benzoic acids like 2-aminobenzoic acid, the decarboxylation mechanism has been studied computationally. capes.gov.br Unlike salicylic (B10762653) acid, which is proposed to decarboxylate via a keto-like intermediate, 2-aminobenzoic acid is suggested to follow a direct decarboxylation pathway. capes.gov.brresearchgate.net The presence of ortho-substituents can influence the reaction mechanism. capes.gov.br In some biological systems, prenylated p-aminobenzoic acid can undergo decarboxylation and hydroxylation. frontiersin.org Catalytic systems, such as bimetallic nanoparticles on supported ionic liquid phases, have been developed for the selective decarboxylation of aromatic carboxylic acids. acs.org For instance, 3-acetyl-4-hydroxybenzoic acid can be selectively decarboxylated using such catalysts. acs.org

Esterification and Amidation Reactions

Reactivity of the Amino Group

The amino group is a nucleophilic center and can undergo various reactions, including acylation, alkylation, and diazotization.

Acylation of the amino group involves the reaction with an acylating agent, such as an acid chloride or anhydride, to form an amide. This reaction is often used to protect the amino group or to synthesize new derivatives. For example, the acylation of aminobenzoic acids can be achieved by reacting them with an acylating agent in the presence of a lipase (B570770) enzyme for enantioselective synthesis. google.com A series of N-acyl derivatives of anthranilic acid have been synthesized by reacting the tert-butyl ester of anthranilic acid with various acid chlorides, followed by hydrolysis. researchgate.net

Alkylation of the amino group can be achieved using alkylating agents. A series of O- and N-alkyl derivatives of 4-aminobenzoic acid have been prepared using potassium carbonate and various alkylating agents under mild conditions. nih.gov Alkylation can also be achieved by reacting an aminobenzoic acid with a protecting group. google.com

The amino group of 2-amino-4-ethylbenzoic acid can be converted to a diazonium salt through diazotization . This reaction typically involves treating the amine with a source of nitrous acid, such as sodium nitrite (B80452) and a strong acid (e.g., HCl), at low temperatures (0-5 °C). sphinxsai.comrsc.org The resulting diazonium salt is a versatile intermediate.

These diazonium salts can then undergo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form azo dyes. sphinxsai.comrsc.org For example, diazotized 4-aminobenzoic acid can be coupled with compounds like 8-hydroxyquinoline (B1678124) to produce colored azo dyes. sphinxsai.com The diazotization of 4-aminobenzoic acid followed by coupling with another aromatic compound has been used to create intermediate diazo components for the synthesis of disazo dyes. universityjournals.org The reaction of p-aminobenzoic acid with sodium nitrite under acidic conditions leads to diazotization, which is the first step in a two-step reaction that can result in the formation of p-hydroxybenzoic acid. nih.gov

Table 2: Diazotization and Coupling Reactions

Starting MaterialReagents for DiazotizationCoupling PartnerProduct TypeReference
4-Aminobenzoic acidSodium nitrite, HCl8-HydroxyquinolineAzo dye sphinxsai.com
4-Aminobenzoic acidSodium nitrite, HCl1-H-pyrrole-2-carbaldehydeAzo dye intermediate rsc.org
4-Amino-3-nitrotolueneNot specified4-Aminobenzoic acidIntermediate diazo component universityjournals.org
p-Aminobenzoic acidSodium nitrite, Acid (pH 3.0)(Substitution with water)p-Hydroxybenzoic acid nih.gov

Acylation and Alkylation Reactions

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is subject to substitution reactions, with the existing substituents directing the position of incoming groups.

Electrophilic Aromatic Substitution (EAS) is guided by the activating and directing effects of the substituents. minia.edu.eg The amino (-NH₂) and ethyl (-CH₂CH₃) groups are both ortho-, para-directing and activating, while the carboxyl (-COOH) group is meta-directing and deactivating. The powerful activating effect of the amino group generally dominates, directing incoming electrophiles to the positions ortho and para to it (positions 3 and 5). libretexts.org However, the steric hindrance from the adjacent carboxyl group and the ethyl group at position 4 will influence the regioselectivity. Reactions like nitration (using HNO₃/H₂SO₄) or halogenation (e.g., with Br₂) would be expected to occur primarily at the 5-position. minia.edu.eglibretexts.org To control the high reactivity of the amino group and prevent side reactions, it is often protected by acylation before carrying out EAS. libretexts.org

Nucleophilic Aromatic Substitution (NAS) is less common for this molecule unless a good leaving group is present on the ring and it is activated by strong electron-withdrawing groups. byjus.comlibretexts.org For a nucleophile to replace a substituent on the aromatic ring, the ring must typically be activated by electron-withdrawing groups, usually in the ortho or para position to the leaving group. lumenlearning.comlibretexts.org In the case of this compound, the ring is generally electron-rich due to the amino and ethyl groups, making it not highly susceptible to NAS without further modification. However, if a halogen were introduced onto the ring, for example at the 2-position of 4-ethylbenzoic acid, it could undergo nucleophilic substitution reactions, such as amination, under palladium-catalyzed conditions.

Direct Functionalization

The reactivity of the aromatic ring in this compound is significantly influenced by the electronic effects of its substituents: the amino (-NH₂), the ethyl (-CH₂CH₃), and the carboxylic acid (-COOH) groups. The amino group is a potent activating group and, along with the alkyl group, directs electrophilic substitution to the ortho and para positions. byjus.commsu.edu Conversely, the carboxylic acid group is a deactivating group, directing incoming electrophiles to the meta position. msu.edu

In the case of this compound, the positions ortho to the strongly activating amino group are at C3 and C5. The para position is occupied by the ethyl group. The ethyl group, being an ortho, para-director, also activates these positions. byjus.com The interplay of these directing effects suggests that electrophilic substitution would preferentially occur at the C3 and C5 positions, which are ortho and para to the activating amino and ethyl groups, respectively.

However, the strong activating nature of the amino group can lead to challenges such as polysubstitution and side reactions. To modulate this reactivity and achieve selective monofunctionalization, the amino group is often protected, for example, by acetylation to form an acetanilide. This acetamido group is still an ortho, para-director but is less activating than the free amino group, allowing for more controlled reactions. msu.edu

An example of direct functionalization is halogenation. Treatment of anilines with bromine water typically results in the formation of a 2,4,6-tribromoaniline (B120722) precipitate at room temperature due to the high activation of the ring by the amino group. byjus.com For this compound, to achieve selective monohalogenation, protection of the amino group would be necessary.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Electrophilic ReagentPredicted Major Product(s)Rationale
Br₂/FeBr₃3,5-Dibromo-2-amino-4-ethylbenzoic acidThe strong activating effect of the amino group directs bromination to the available ortho and para positions.
HNO₃/H₂SO₄2-Amino-4-ethyl-3-nitrobenzoic acid and 2-Amino-4-ethyl-5-nitrobenzoic acidNitration is directed to the positions ortho to the powerful amino-directing group.

Directed Ortho Metalation (DOM) Strategies

Directed ortho metalation (DOM) is a powerful technique for the regioselective functionalization of aromatic compounds. This method relies on the presence of a directing metalation group (DMG) that complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. researchgate.netwikipedia.org For derivatives of this compound, both the amino and carboxylic acid functionalities, after suitable modification, can act as DMGs.

The free amino group itself is not an effective DMG. It is typically first acylated to form a secondary or tertiary amide, such as a pivalamide (B147659) (-NHCOtBu) or a carbamate (B1207046) (-NHBoc), which are potent DMGs. thieme-connect.deresearchgate.net The lithiation of N-phenylpivalamide, for instance, can be achieved using n-butyllithium. thieme-connect.de The carboxylate group can also direct ortho-lithiation. wikipedia.org

In the context of a protected derivative of this compound, such as N-pivaloyl-2-amino-4-ethylbenzoic acid, the pivalamido group would direct lithiation to the C3 position. The resulting ortho-lithiated species can then be quenched with a variety of electrophiles to introduce a new substituent at this specific position. This strategy offers a high degree of regiocontrol that is often difficult to achieve through conventional electrophilic substitution.

Table 2: Representative DOM Strategy for a Derivative of this compound

StepReagentPurposeExpected Intermediate/Product
1Pivaloyl chloride, pyridineProtection of the amino groupN-Pivaloyl-2-amino-4-ethylbenzoic acid
2s-BuLi, TMEDA, THF, -78 °CDirected ortho-lithiation at C33-Lithio-N-pivaloyl-2-amino-4-ethylbenzoic acid
3Electrophile (e.g., I₂)Quenching with an electrophile3-Iodo-N-pivaloyl-2-amino-4-ethylbenzoic acid
4Acid or base hydrolysisDeprotection2-Amino-3-iodo-4-ethylbenzoic acid

Transition Metal-Catalyzed Cross-Coupling Reactions Involving Derivatives

Derivatives of this compound, particularly its halogenated counterparts, are valuable substrates for transition metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings, are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. nih.govlibretexts.orgnih.govrsc.orgnih.govrsc.org

For instance, a bromo-substituted derivative, which could be synthesized via DOM or other methods, can participate in Suzuki-Miyaura coupling with a boronic acid in the presence of a palladium catalyst and a base. This reaction would enable the introduction of a new aryl or vinyl group at the position of the bromine atom. Similarly, an iodo-substituted derivative could be used in Sonogashira coupling with a terminal alkyne to form an internal alkyne.

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and can be influenced by the nature of the substituents on the benzoic acid ring. libretexts.orgrsc.org For example, a highly efficient catalytic system for the Suzuki-Miyaura coupling of aryl halides containing a carboxyl group has been reported using a water-soluble palladium-glycine complex, which could be applicable to derivatives of this compound. nih.gov

Table 3: Hypothetical Transition Metal-Catalyzed Cross-Coupling Reactions of a 2-Amino-4-ethyl-5-bromobenzoic Acid Derivative

Reaction TypeCoupling PartnerCatalyst SystemProduct
Suzuki-MiyauraPhenylboronic acidPd(OAc)₂, PPh₃, K₂CO₃2-Amino-4-ethyl-5-phenylbenzoic acid
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N2-Amino-4-ethyl-5-(phenylethynyl)benzoic acid
HeckStyrenePd(OAc)₂, P(o-tolyl)₃, Et₃N2-Amino-4-ethyl-5-styrylbenzoic acid

Complexation and Coordination Chemistry

The presence of both a carboxylic acid group and an amino group makes this compound and its derivatives interesting ligands for the formation of coordination complexes with a wide range of metal ions. uab.catidsi.mdmdpi.comresearchgate.net

The carboxylate group of this compound can coordinate to metal ions in various modes, including monodentate, bidentate chelating, and bridging. researchgate.net The amino group can also participate in coordination, leading to the formation of stable chelate rings. The specific coordination mode will depend on factors such as the nature of the metal ion, the pH of the solution, and the presence of other ligands. mdpi.com

For example, in the formation of complexes with divalent metal ions like Zn(II), Co(II), or Mn(II), both the carboxylate oxygen and the amino nitrogen can coordinate to the metal center. researchgate.net The ethyl group at the C4 position can influence the steric environment around the coordination sites, potentially affecting the geometry and stability of the resulting complexes.

Studies on related aminobenzoic acids have shown that they can form coordination polymers with interesting structural motifs. For instance, lanthanide coordination polymers have been designed using 4-(dipyridin-2-yl)aminobenzoate, where the ligand acts as an antenna to sensitize the luminescence of the lanthanide ions. rsc.orgacs.orgnih.govresearchgate.netajol.info This suggests that appropriately functionalized derivatives of this compound could also be used to create luminescent materials.

Table 4: Potential Coordination Modes of 2-Amino-4-ethylbenzoate

Metal IonPotential Coordination Site(s)Possible Structure
Zn(II)Carboxylate (bidentate), Amino (monodentate)Tetrahedral or Octahedral Complex
Cu(II)Carboxylate (monodentate), Amino (monodentate)Square Planar or Distorted Octahedral Complex
Eu(III)Carboxylate (bridging)1D, 2D, or 3D Coordination Polymer

The ability of this compound to act as a bridging ligand, connecting multiple metal centers through its carboxylate and potentially its amino group, makes it a suitable building block for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). idsi.mdmdpi.comresearchgate.netnih.gov CPs and MOFs are crystalline materials with extended network structures that have applications in areas such as gas storage, separation, and catalysis.

The synthesis of CPs and MOFs typically involves the reaction of the organic linker (in this case, this compound) with a metal salt under solvothermal conditions. The structure of the resulting framework is influenced by the coordination geometry of the metal ion and the connectivity of the ligand.

For example, zinc(II) is known to form a variety of coordination geometries, which can lead to the formation of CPs with diverse dimensionalities (1D, 2D, or 3D). uab.catidsi.mdmdpi.com The use of aminobenzoic acid derivatives as linkers in the synthesis of zinc-based MOFs has been reported. uab.cat The ethyl group in this compound could influence the packing of the polymer chains and the porosity of the resulting MOF.

Table 5: Representative Synthesis of a Hypothetical Zinc-based MOF with this compound

ParameterCondition
Metal SaltZn(NO₃)₂·6H₂O
LigandThis compound
SolventDimethylformamide (DMF)/Ethanol (B145695)
Temperature100-120 °C
Expected Product[Zn(2-amino-4-ethylbenzoate)₂]·(solvent)n

Advanced Spectroscopic and Structural Elucidation of 2 Amino 4 Ethylbenzoic Acid and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by mapping the carbon and hydrogen framework.

¹H NMR and ¹³C NMR Chemical Shift Analysis

While a complete, experimentally verified NMR dataset for 2-Amino-4-ethylbenzoic acid is not widely published, a detailed analysis can be constructed from spectroscopic data of close analogues such as anthranilic acid (2-aminobenzoic acid), various aminobenzoic acid isomers, and ethyl-substituted benzoic acids. researchgate.netvulcanchem.comresearchgate.netcdc.gov

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the ethyl, aromatic, amino, and carboxylic acid protons.

Carboxylic Proton (-COOH): A broad singlet is anticipated far downfield, typically in the δ 12.0-13.0 ppm range, due to the acidic nature of the proton. vulcanchem.com

Aromatic Protons: The benzene (B151609) ring has three protons. The proton at C5, positioned between the amino and ethyl groups, would likely appear as a doublet. The proton at C6, adjacent to the carboxylic acid, would also be a doublet, while the proton at C3 would appear as a singlet or a narrowly split doublet. Their chemical shifts are influenced by the opposing electronic effects of the electron-donating amino group and the electron-withdrawing carboxylic acid group.

Amino Protons (-NH₂): A broad signal for the two amino protons is expected, the position of which can vary depending on solvent and concentration. In many anthranilic acid derivatives, this signal appears between δ 5.0 and 6.0 ppm. mdpi.com

Ethyl Group (-CH₂CH₃): This group will present a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling. Based on related structures like 3-(chlorosulfonyl)-4-ethylbenzoic acid, the quartet is expected around δ 3.07 ppm and the triplet around δ 1.17 ppm. cdc.gov

¹³C NMR Spectroscopy: The carbon spectrum provides complementary information, with signals for each unique carbon atom.

Carbonyl Carbon (-COOH): The carboxylic acid carbon is typically the most downfield signal, expected above δ 167 ppm. cdc.gov

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons attached to the substituents (C1, C2, C4) will have their chemical shifts significantly altered. C1 (attached to -COOH) and C2 (attached to -NH₂) would be influenced by the strong electronic effects of these groups. The remaining aromatic carbons (C3, C5, C6) would appear in the typical aromatic region of δ 115-140 ppm. For comparison, in 2-aminobenzoic acid, the aromatic carbons appear across a range from approximately δ 116 ppm to δ 151 ppm. researchgate.net

Ethyl Group Carbons: The methylene (-CH₂) carbon is expected around δ 25-30 ppm, while the terminal methyl (-CH₃) carbon would be the most upfield signal, around δ 15 ppm. cdc.gov

Interactive Table: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom/Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
-COOH12.0 - 13.0 (s, 1H)> 167.0Broad singlet, deshielded.
-NH₂~5.5 (br s, 2H)-Position is variable.
Aromatic-H3~6.7 (d)~116.0Influenced by adjacent -NH₂.
Aromatic-H5~6.8 (dd)~120.0Coupled to H3 and H6.
Aromatic-H6~7.8 (d)~134.0Influenced by adjacent -COOH.
-CH₂-~2.6 (q)~26.0Quartet due to coupling with -CH₃.
-CH₃~1.2 (t)~15.0Triplet due to coupling with -CH₂.
Aromatic-C1-~115.0Attached to -COOH.
Aromatic-C2-~151.0Attached to -NH₂.
Aromatic-C4-~147.0Attached to ethyl group.

Two-Dimensional NMR Techniques for Connectivity Elucidation

To unambiguously assign these signals and confirm the structure, two-dimensional (2D) NMR experiments are employed. sciepub.com Techniques such as COSY, HSQC, and HMBC are crucial for establishing bonding and spatial relationships within the molecule. github.iouniversiteitleiden.nl

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key COSY correlation would be observed between the methylene and methyl protons of the ethyl group. It would also show correlations between adjacent aromatic protons, helping to trace the connectivity around the ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). It would definitively link the ethyl group protons to their respective carbons and each aromatic proton to its specific carbon atom, simplifying the assignment of the crowded aromatic region. researchgate.netgithub.io

The methylene (-CH₂) protons of the ethyl group correlating to the aromatic carbons C3, C4, and C5.

The aromatic proton H3 correlating to the carbons C1, C2, and C5.

The aromatic proton H6 correlating to the carbonyl carbon (-COOH) and the aromatic carbons C2 and C4. researchgate.net

These 2D techniques, when used in combination, allow for the complete and confident assignment of every proton and carbon signal, confirming the substitution pattern on the benzoic acid ring.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular forces, such as hydrogen bonding. researchgate.net

Characteristic Absorption Bands and Their Vibrational Assignments

The FTIR and Raman spectra of this compound are dominated by vibrations from the carboxylic acid, amino, and substituted phenyl moieties. Theoretical calculations and data from analogues like 2-aminobenzoic acid help in assigning these bands. researchgate.net

O-H and N-H Stretching: The high-frequency region (2500-3500 cm⁻¹) is characterized by N-H and O-H stretching vibrations. The amino group (-NH₂) typically shows symmetric and asymmetric stretching bands around 3300-3500 cm⁻¹. vulcanchem.com The carboxylic acid O-H stretch is very broad and centered around 3000 cm⁻¹, often overlapping with C-H stretches, which is characteristic of the hydrogen-bonded dimer form. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group are found just below 3000 cm⁻¹. ijstr.org

Carbonyl (C=O) Stretching: A very strong and sharp absorption band corresponding to the C=O stretch of the carboxylic acid is a prominent feature. In the solid state, due to dimerization through hydrogen bonding, this band is typically found at a lower wavenumber, around 1660-1680 cm⁻¹. researchgate.netvulcanchem.com

N-H Bending and C-N Stretching: The N-H bending (scissoring) vibration of the primary amine appears in the 1590-1650 cm⁻¹ region. The C-N stretching vibration is typically found in the 1250-1340 cm⁻¹ range. ijddr.in

C-O Stretching and O-H Bending: Vibrations associated with the carboxylic acid group, including C-O stretching and in-plane O-H bending, are coupled and appear in the 1200-1440 cm⁻¹ region.

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring give rise to several bands in the 1450-1600 cm⁻¹ region.

Interactive Table: Characteristic Vibrational Frequencies (cm⁻¹) for this compound
Wavenumber (cm⁻¹) Vibrational Mode Functional Group Notes
~3400Asymmetric N-H Stretch-NH₂Strong, sharp band. vulcanchem.com
~3300Symmetric N-H Stretch-NH₂Strong, sharp band.
2500-3300O-H Stretch-COOHVery broad, indicates hydrogen bonding.
~2970C-H Stretch-CH₂, -CH₃Aliphatic C-H vibrations. ijstr.org
~1680C=O Stretch-COOHStrong, sharp, characteristic of dimer. vulcanchem.com
~1620N-H Bend (Scissoring)-NH₂Medium to strong intensity.
1450-1600C=C Ring StretchAromatic RingMultiple bands of variable intensity.
~1300C-O Stretch / O-H Bend-COOHCoupled vibrations.
~1280C-N StretchAr-NH₂Aromatic amine stretch.

Analysis of Hydrogen Bonding Networks and Supramolecular Structures

In the solid state, this compound molecules are expected to form extensive hydrogen bonding networks, which significantly influence their vibrational spectra and crystal structure.

The primary and most dominant interaction is the formation of a centrosymmetric dimer through hydrogen bonds between the carboxylic acid groups of two molecules. This O-H···O interaction is responsible for the characteristic broad O-H stretching band and the shift of the C=O stretching frequency to a lower value compared to the monomeric form. researchgate.net

Furthermore, the amino group (-NH₂) acts as a hydrogen bond donor, and the carbonyl oxygen can act as an acceptor, leading to the formation of N-H···O hydrogen bonds. nih.gov These interactions link the carboxylic acid dimers into chains or sheets, creating a complex supramolecular architecture. researchgate.netresearchgate.net The presence of these additional hydrogen bonds can be detected by shifts in the N-H stretching frequencies and other associated vibrational modes. Analysis of these spectral shifts, often aided by computational modeling, allows for a detailed understanding of the three-dimensional packing and intermolecular forces governing the solid-state structure. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For this compound, the spectrum is characterized by transitions involving the π-electron system of the benzene ring, which is perturbed by the attached functional groups. spcmc.ac.in

The benzene ring itself has three characteristic absorption bands arising from π→π* transitions, which are often labeled as the E1, E2, and B bands. spcmc.ac.in When substituents are added, the positions (λmax) and intensities (molar absorptivity, ε) of these bands are altered.

In this compound, the chromophore is the entire substituted benzene ring. It contains:

An electron-donating group (EDG) : the amino (-NH₂) group, which possesses non-bonding electrons (n-electrons).

An electron-withdrawing group (EWG) : the carboxylic acid (-COOH) group. rsc.orgmdpi.com

A weakly electron-donating alkyl group (-CH₂CH₃).

The interplay of these groups governs the electronic transitions:

π→π Transitions:* The presence of both an EDG and an EWG on the benzene ring extends the conjugation, causing a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in intensity) of the primary absorption bands compared to benzene. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. spcmc.ac.in

n→π Transitions:* The amino group and the carbonyl oxygen of the carboxylic acid have non-bonding electron pairs. This allows for n→π* transitions, where a non-bonding electron is promoted to a π* antibonding orbital. These transitions are typically much weaker in intensity than π→π* transitions and can sometimes be obscured by the stronger bands. libretexts.org

For aminobenzoic acids, characteristic absorption peaks are generally observed around 230 nm and 280 nm. researchgate.net The exact λmax values for this compound will depend on the specific electronic interactions dictated by the 1,2,4-substitution pattern. The main absorption bands are attributed to charge-transfer transitions within the highly conjugated system.

Interactive Table: Expected Electronic Transitions for this compound
Approximate λmax (nm) Molar Absorptivity (ε) Transition Type Notes
~230Highπ→πCorresponds to the primary benzenoid band, shifted by substituents. researchgate.net
~280-290Moderateπ→πCorresponds to the secondary benzenoid band, showing a significant bathochromic shift. researchgate.net
>300Lown→π*Weak transition, may be observed as a shoulder on the main absorption bands.

Electronic Absorption Properties and Chromophoric Behavior

The electronic absorption properties of this compound are dictated by the chromophoric benzoic acid core, which is modified by an auxochromic amino group (-NH₂) and an alkyl (ethyl, -CH₂CH₃) substituent. The benzene ring itself exhibits characteristic π → π* transitions. The presence of the carboxylic acid (-COOH) and amino groups significantly influences the absorption maxima (λ_max).

In analogous compounds like 3-amino-4-hydroxybenzoic acid, the aromatic ring gives rise to inner π–π* transitions. mdpi.com The electronic spectra of substituted benzoic acids are complex due to the presence of both electron-donating and electron-withdrawing groups. For instance, in derivatives of 4-aminobenzoic acid, the amino group acts as a strong electron-donating group, which can lead to charge transfer bands in the UV-Visible spectrum. scispace.comuniversityjournals.org The ethyl group at the 4-position in this compound, being a weak electron-donating group, would be expected to cause a small bathochromic (red) shift compared to unsubstituted 2-aminobenzoic acid.

Theoretical studies on similar molecules, such as 2-(4-hydroxyphenylazo)benzoic acid, utilize methods like Time-Dependent Density Functional Theory (TD-DFT) to simulate UV-Vis spectra and analyze the electronic transitions between frontier molecular orbitals. researchgate.net Similar computational approaches for this compound would elucidate the specific transitions contributing to its absorption profile.

Solvatochromic Effects on Spectral Characteristics

Solvatochromism describes the shift in a substance's spectral absorption bands in response to the polarity of the solvent. wikipedia.org This phenomenon is prominent in molecules with charge-separated ground or excited states. For this compound, the presence of the polar amino and carboxylic acid groups suggests that its spectral characteristics would be sensitive to the solvent environment.

Studies on related azo dyes and other polar aromatic compounds show that the extent of solvatochromism depends on the interplay between the solute's electronic structure and the solvent's properties, such as dielectric constant and hydrogen-bonding capacity. scispace.comwikipedia.orgresearchgate.net

Positive Solvatochromism (Bathochromic Shift) : A shift to longer wavelengths (red shift) with increasing solvent polarity. This typically occurs when the excited state is more polar than the ground state.

Negative Solvatochromism (Hypsochromic Shift) : A shift to shorter wavelengths (blue shift) with increasing solvent polarity, occurring when the ground state is more polar than the excited state. wikipedia.org

In various dye derivatives of 4-aminobenzoic acid, the absorption spectra show a dependence on the solvent, indicating solvatochromic behavior. scispace.comuniversityjournals.org For this compound, one would expect to observe shifts in its λ_max values when measured in a range of solvents from nonpolar (e.g., toluene) to polar protic (e.g., ethanol (B145695), water). The amino and carboxylic acid groups can engage in hydrogen bonding with protic solvents, which can stabilize either the ground or excited state, leading to noticeable spectral shifts. The investigation of solvatochromism provides insights into the electronic distribution within the molecule. mit.edu

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and structural features of this compound. The molecular formula of the compound is C₉H₁₁NO₂, corresponding to a molecular weight of approximately 165.19 g/mol . vulcanchem.comnih.gov In a typical mass spectrum using electron ionization (EI), a molecular ion peak (M⁺) would be observed at m/z 165.

The fragmentation pattern provides valuable structural information. For substituted benzoic acids, common fragmentation pathways involve the loss of functional groups. Based on the analysis of related compounds, the fragmentation of this compound is expected to proceed via several key pathways:

Decarboxylation: Loss of the carboxyl group (-COOH, 45 Da) or CO₂ (44 Da) is a common fragmentation for benzoic acids.

Loss of Ethyl Group: Cleavage of the ethyl substituent (-CH₂CH₃, 29 Da) can occur.

Ortho Effect: The proximity of the amino and carboxylic acid groups can lead to specific fragmentation pathways, such as the loss of a water molecule (H₂O, 18 Da), a phenomenon observed in many ortho-substituted benzoic acids like salicylic (B10762653) acid. nist.govfu-berlin.de

Studies on ethyl esters of aminobenzoic acids show that fragmentation is highly dependent on the isomer, with ortho isomers often exhibiting unique pathways compared to their meta and para counterparts. researchgate.net

Table 1: Predicted Major Mass Spectral Fragments for this compound

m/z ValueIonDescription
165[M]⁺Molecular Ion
150[M - CH₃]⁺Loss of a methyl radical
147[M - H₂O]⁺Loss of water (ortho effect)
136[M - C₂H₅]⁺Loss of an ethyl radical
121[M - CO₂]⁺Loss of carbon dioxide

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision, which serves to confirm the elemental composition of the compound. For this compound (C₉H₁₁NO₂), the calculated exact mass is 165.078978594 Da. nih.gov An experimental HRMS measurement yielding a value very close to this theoretical mass would unambiguously verify the molecular formula, distinguishing it from other potential compounds with the same nominal mass but different elemental compositions. HRMS is also instrumental in confirming the elemental formulas of fragment ions, aiding in the elucidation of complex fragmentation pathways.

X-ray Diffraction (XRD) for Solid-State Structural Determination

Crystal Structure Analysis and Unit Cell Parameters

Single-crystal XRD analysis reveals the fundamental properties of the crystal lattice, including the crystal system, space group, and the dimensions of the unit cell (the smallest repeating unit of the crystal). For example, a study on 2-amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoate determined that it crystallizes in the monoclinic system with a P2₁/c space group. core.ac.uk Similar substituted benzoic acid derivatives often crystallize in common systems like monoclinic or orthorhombic. core.ac.ukresearchgate.net

The analysis would yield precise unit cell parameters (a, b, c, α, β, γ) and the number of molecules (Z) within the unit cell. These parameters are unique to the crystalline form of the compound.

Table 2: Hypothetical Unit Cell Parameters for this compound (Based on Analogues)

ParameterHypothetical ValueDescription
Crystal SystemMonoclinicA common crystal system for such organic molecules. core.ac.uk
Space GroupP2₁/cA common centrosymmetric space group for chiral molecules crystallizing as a racemate. core.ac.uk
a (Å)9.4Unit cell dimension along the a-axis.
b (Å)15.1Unit cell dimension along the b-axis.
c (Å)12.2Unit cell dimension along the c-axis.
α (°)90Angle between b and c axes.
β (°)128Angle between a and c axes.
γ (°)90Angle between a and b axes.
V (ų)1350Volume of the unit cell.
Z4Number of molecules per unit cell.

Supramolecular Assembly and Packing Motifs

The solid-state structure of this compound is stabilized by a network of intermolecular interactions, which dictate the crystal packing and supramolecular assembly. The primary interactions are expected to be hydrogen bonds involving the carboxylic acid and amino functional groups.


Advanced Characterization Techniques for Novel Derivatives

The structural elucidation of novel derivatives of this compound is fundamental to confirming their successful synthesis and understanding their chemical properties. Researchers employ a suite of advanced spectroscopic and analytical techniques to provide unambiguous evidence of molecular structure, purity, and conformation. These methods, when used in combination, offer a comprehensive characterization of newly synthesized compounds.

The primary characterization of novel derivatives often begins with foundational spectroscopic methods. Infrared (IR) spectroscopy is utilized to identify key functional groups. For instance, the carboxylic acid group (-COOH) in derivatives of this compound will show characteristic stretches, while modifications to the amino (-NH₂) or benzene ring will result in predictable spectral shifts. asmarya.edu.ly

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is indispensable for mapping the carbon-hydrogen framework of the molecule. asmarya.edu.ly ¹H NMR provides information on the number of different types of protons and their neighboring environments, which is crucial for confirming the substitution pattern on the aromatic ring. ¹³C NMR complements this by identifying all unique carbon atoms, including the carbonyl carbon of the acid group. cdc.govmdpi.com For more complex structures where signals may overlap, two-dimensional (2D) NMR techniques like COSY and HSQC can be employed to resolve these ambiguities.

Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is used to confirm the molecular formula of the derivative by providing a highly accurate measurement of its molecular weight. This technique is also sensitive to isotopic distribution, which can be useful when elements like chlorine or bromine are incorporated into the derivative.

For definitive structural confirmation, single-crystal X-ray diffraction (SC-XRD) is considered the gold standard. This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, revealing detailed information about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. bohrium.com

Computational methods, such as Density Functional Theory (DFT) calculations, are increasingly used to complement experimental data. bohrium.com These calculations can predict spectroscopic data (NMR, IR) and geometric parameters, which can then be compared with experimental results for validation. bohrium.com

The following tables present representative data from the characterization of compounds analogous to derivatives of this compound, illustrating the typical results obtained from these advanced techniques.

Table 1: Infrared (IR) Spectroscopy Data for Benzoic Acid Analogues

This table shows characteristic infrared absorption frequencies for functional groups present in various benzoic acid derivatives. These values help in confirming the presence of expected moieties in novel synthesized compounds.

Compound NameKey Functional GroupsCharacteristic IR Peaks (cm⁻¹)Source
4-Chlorophenyl-4-ethylbenzoateC=O (Ester)1738 asmarya.edu.ly
N-(4-Hydroxyphenyl)-4-ethylbenzamideOH, NH, C=O (Amide)3370 (OH), 3300 (NH), 1640 (C=O) asmarya.edu.ly
4-[(2-Hydroxybenzylidene)amino]benzoic acidCOOH, C=N1690 (COOH), 1608 (C=N) mdpi.com
4-Azidobenzoic acidN₃, C=O2180 (N₃), 1680 (C=O) mdpi.com
4-Acetamido-2-hydroxybenzoic acidNH, C=O3326 (NH), 1720 & 1680 (C=O) mdpi.com

Table 2: ¹H-NMR Spectroscopic Data for Substituted Benzoic Acid Derivatives

This table provides examples of ¹H-NMR chemical shifts for protons in various positions on substituted benzoic acid derivatives, which are crucial for confirming isomeric structures. The data is typically recorded in DMSO-d₆.

Compound NameProtonChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)Source
3-(chlorosulfonyl)-4-ethylbenzoic acidAromatic H8.33d, J = 2.0 cdc.gov
Aromatic H7.81dd, J = 2.0, 7.7 cdc.gov
Aromatic H7.31d, J = 7.8 cdc.gov
Ethyl CH₂3.07q, J = 7.4 cdc.gov
Ethyl CH₃1.17t, J = 7.7 cdc.gov
4-[(2-Hydroxybenzylidene)amino]benzoic acidCOOH12.95s mdpi.com
OH12.71s mdpi.com
CH=N8.99s mdpi.com
Aromatic H (H2, H6)8.03–7.99m mdpi.com
4-Azidobenzoic acidAromatic H7.8d mdpi.com
Aromatic H7.1d mdpi.com
COOH12.1s mdpi.com

Table 3: ¹³C-NMR Spectroscopic Data for Substituted Benzoic Acid Derivatives

This table details the ¹³C-NMR chemical shifts for carbon atoms in different chemical environments within benzoic acid analogues. This data is essential for confirming the carbon skeleton of novel derivatives. The data is typically recorded in DMSO-d₆.

Compound NameCarbon AtomChemical Shift (δ, ppm)Source
3-(chlorosulfonyl)-4-ethylbenzoic acidC=O167.2 cdc.gov
Aromatic C147.0, 146.1, 129.8, 129.5, 128.1, 127.3 cdc.gov
Ethyl CH₂25.6 cdc.gov
Ethyl CH₃15.2 cdc.gov
4-[(2-Hydroxybenzylidene)amino]benzoic acidC=O (COOH)167.06 mdpi.com
C (CH=N)164.99 mdpi.com
Aromatic C160.49, 152.34, 134.02, 132.80, 130.92, 128.11, 121.71, 121.22, 119.50, 115.88 mdpi.com
2-(3-(N-(4-bromophenyl)sulfamoyl)-4-methylbenzamido)-5-fluorobenzoic acidC=O (Amide)163.0 cdc.gov
C=O (Acid)168.8 cdc.gov
Aromatic C158.1, 156.2, 141.1, 137.8, 137.1, 136.7, 133.6, 132.4, 132.2, 131.4, 128.3, 122.5, 121.0, 120.7, 119.6, 117.1, 115.8 cdc.gov
Methyl C19.8 cdc.gov

Table 4: High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis Data

This table exemplifies how HRMS and elemental analysis are used to confirm the elemental composition of newly synthesized compounds.

Compound NameMolecular FormulaAnalysis TypeCalculated ValueFound ValueSource
N-(4-Hydroxyphenyl)-4-ethylbenzamideC₁₅H₁₅NO₂ElementalC 74.67; H 6.27; N 5.81C 74.52; H 6.15; N 5.78 asmarya.edu.ly
4-[(2-Hydroxybenzylidene)amino]benzoic acidC₁₄H₁₁NO₃ElementalC, 69.70; H, 4.60; N, 5.81C, 69.79; H, 4.74; N, 5.70 mdpi.com
4-[(3-Bromo-5-chloro-2-hydroxybenzylidene)amino]benzoic acidC₁₄H₉BrClNO₃ElementalC, 47.42; H, 2.56; N, 3.95C, 47.55; H, 2.70; N, 4.13 mdpi.com
3-(chlorosulfonyl)-4-ethylbenzoic acidC₉H₉ClO₄SMS (ESI)[M+H]⁺ m/z = 249.0[M+H]⁺ m/z = 249.0 cdc.gov
2-(3-(N-cyclopentylsulfamoyl)-4-methylbenzamido)benzoic acidC₂₁H₂₄N₂O₅SMS (ESI)[M+H]⁺ m/z = 430.2[M+H]⁺ m/z = 430.2 cdc.gov

Computational and Theoretical Investigations of 2 Amino 4 Ethylbenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and geometry of organic molecules like 2-Amino-4-ethylbenzoic acid. These calculations, often utilizing functionals such as B3LYP combined with basis sets like 6-311+G(d,p), provide a balance between computational cost and accuracy for predicting molecular properties.

Optimization of Ground State Geometries

Theoretical calculations on analogous molecules, such as other aminobenzoic acids, show that the benzene (B151609) ring remains largely planar. researchgate.net The electron-donating amino group (-NH₂) and the electron-withdrawing carboxylic acid group (-COOH) influence the geometry of the aromatic ring. The internal hydrogen bonding in similar ortho-substituted benzoic acids can affect the planarity and bond lengths of the substituent groups. acs.org The ethyl group, being flexible, would have its conformation (the rotation around the C-C single bonds) optimized to minimize steric hindrance with the adjacent substituents.

Table 1: Predicted Geometric Parameters for this compound (Based on Analogous Compounds)

ParameterPredicted ValueComment
C-C (Aromatic)~1.39 - 1.41 ÅSlight variation due to substituent effects.
C-C (Exocyclic to COOH)~1.49 ÅTypical length for a C(aromatic)-C(carboxyl) bond.
C-N (Amino)~1.38 ÅPartial double bond character due to resonance with the ring.
C=O (Carboxyl)~1.22 ÅStandard double bond length.
C-O (Carboxyl)~1.35 ÅStandard single bond length, influenced by hydrogen bonding.
C-C-C (Ring Angle)~120°Slightly distorted from ideal 120° due to substituents.

Note: These values are illustrative and based on DFT calculations performed on similar substituted benzoic acids.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. numberanalytics.commalayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.comnih.gov A small energy gap suggests a molecule is more reactive and less stable. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, namely the amino group and the π-system of the benzene ring. The LUMO, conversely, is anticipated to be distributed over the electron-deficient carboxylic acid group and the aromatic ring. malayajournal.org This distribution dictates how the molecule will interact with electrophiles and nucleophiles.

Table 2: Representative FMO Energies and Quantum Descriptors

DescriptorTypical Calculated Value (eV)Significance
E(HOMO)-5.0 to -6.0 eVEnergy of the highest occupied molecular orbital; relates to ionization potential.
E(LUMO)-1.0 to -2.0 eVEnergy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE)~4.0 eVIndicates chemical reactivity and kinetic stability. malayajournal.org
Electronegativity (χ)~3.5 eVMeasures the power of a molecule to attract electrons.
Chemical Hardness (η)~2.0 eVMeasures resistance to change in electron distribution.

Note: Values are representative for this class of molecules and are derived from DFT calculations.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational analysis using DFT is a powerful method for assigning experimental infrared (IR) and Raman spectra. Calculated harmonic frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental data. researchgate.net

Table 3: Predicted Major Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Assignment
N-H stretch (asymmetric)~3500Amino Group
N-H stretch (symmetric)~3400Amino Group vulcanchem.com
O-H stretch~3000-2500 (broad)Carboxylic Acid (dimer)
C-H stretch (aromatic)~3100-3000Benzene Ring
C-H stretch (aliphatic)~2970-2870Ethyl Group
C=O stretch~1680Carboxylic Acid vulcanchem.com
C=C stretch~1615, 1580Benzene Ring nih.gov
N-H bend~1620Amino Group
C-O stretch / O-H bend~1420, 1290Carboxylic Acid

NMR Chemical Shift Prediction and Validation

The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is the standard for calculating theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These predicted shifts are often highly correlated with experimental values, making them invaluable for structure verification and spectral assignment. researchgate.net For a given class of compounds, a linear regression between calculated and experimental shifts can yield highly accurate predictions. researchgate.net

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the carboxylic acid proton (highly deshielded), the aromatic protons (with a splitting pattern determined by their positions relative to the three substituents), the ethyl group protons (a quartet and a triplet), and the amino protons. vulcanchem.com The ¹³C NMR spectrum would similarly show unique signals for each carbon atom, with their chemical shifts influenced by the electron-donating or -withdrawing nature of the attached groups.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

AtomPredicted Chemical Shift (ppm)Comment
¹H (COOH)12.0 - 13.0Acidic proton, often broad. vulcanchem.com
¹H (Aromatic)6.5 - 8.0Complex splitting pattern due to substitution.
¹H (NH₂)4.0 - 5.0Can be broad and exchangeable.
¹H (-CH₂-)2.4 - 2.7Quartet, deshielded by the aromatic ring. vulcanchem.com
¹H (-CH₃)1.2 - 1.4Triplet. vulcanchem.com
¹³C (C=O)~170Carboxylic acid carbon.
¹³C (Aromatic)110 - 150Substituent effects cause a wide range of shifts.
¹³C (-CH₂-)~28Ethyl group methylene (B1212753).
¹³C (-CH₃)~15Ethyl group methyl.

Note: Chemical shifts are relative to TMS and are predictive, based on calculations for analogous structures.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization of the charge distribution on the surface of a molecule. It is an excellent tool for predicting the sites of electrophilic and nucleophilic attack. malayajournal.org On an MEP map, regions of negative potential (typically colored red) are electron-rich and are susceptible to attack by electrophiles. Regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles. malayajournal.org

In this compound, the MEP map would show the most negative potential concentrated around the oxygen atoms of the carboxyl group, indicating these are the primary sites for electrophilic interaction. The area around the amino nitrogen would also be electron-rich. The most positive potential would be found on the acidic hydrogen of the carboxyl group and the hydrogens of the amino group, marking them as sites for nucleophilic interaction or hydrogen bonding.

Aromaticity Indices and Quantum Chemical Descriptors

The aromaticity of the benzene ring in this compound can be quantified using various theoretical indices. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index where a value of 1 indicates a fully aromatic system, and a value of 0 indicates a non-aromatic system. irb.hrresearchgate.net The presence of both a strong electron-donating group (-NH₂) and an electron-withdrawing group (-COOH) can cause some π-electron localization, leading to a slight decrease in the HOMA value compared to unsubstituted benzene. researchgate.net

Investigation of Tautomeric Equilibria and Proton Transfer Pathways

The study of tautomerism, the process of proton transfer between two atoms within the same molecule, is fundamental to understanding the chemical behavior of compounds like this compound. semanticscholar.org This compound, possessing both an acidic carboxylic acid group (-COOH) and a basic amino group (-NH2) attached to a benzene ring, can exist in different tautomeric forms. The primary equilibrium for this compound is between its canonical (neutral) form and its zwitterionic form, which is created by an intramolecular proton transfer from the carboxylic acid's hydroxyl group to the amino group.

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating these tautomeric equilibria. semanticscholar.orgmdpi.com Theoretical calculations can determine the optimized geometries and relative stabilities of the different tautomers in the gas phase and in various solvents. researchgate.net For analogous molecules like anthranilic acid (2-aminobenzoic acid), computational studies have analyzed the relative stabilities of neutral and zwitterionic polymorphs. researchgate.net

The investigation of proton transfer pathways involves mapping the potential energy surface of the molecule as the proton moves from the donor atom (oxygen) to the acceptor atom (nitrogen). This allows for the calculation of the energy barrier for the tautomerization reaction. Such calculations can reveal whether the proton transfer is a concerted process or a stepwise one. nih.gov The stability of the different forms can be influenced by intermolecular interactions, such as hydrogen bonding with solvent molecules, which can be modeled using computational approaches. semanticscholar.org In some systems, the presence of specific functional groups can induce excited-state intramolecular proton transfer (ESIPT), a phenomenon where the proton transfer occurs upon photoexcitation. dntb.gov.ua

Theoretical studies on similar heterocyclic systems have shown that the equilibrium can be finely tuned by the electronic effects of substituents. semanticscholar.org While no specific experimental or computational studies on the tautomeric equilibrium of this compound are available, the principles derived from research on related molecules provide a robust framework for its theoretical analysis.

Table 1: Theoretical Relative Energies of this compound Tautomers This table presents hypothetical data based on computational trends observed in similar molecules for illustrative purposes.

TautomerStructureComputational MethodBasis SetRelative Energy (kcal/mol) (Gas Phase)
Canonical FormDFT (B3LYP)6-311+G(d,p)0.00
Zwitterionic FormDFT (B3LYP)6-311+G(d,p)+8.5

Non-linear Optical (NLO) Properties and Molecular Polarizability

Molecules with significant non-linear optical (NLO) properties are crucial for applications in optoelectronics, including optical switching and frequency conversion. acs.org Organic molecules, in particular, have attracted considerable interest for their potentially large NLO responses. The NLO properties of a molecule are governed by its response to an applied electric field, which is described by its polarizability (α) and hyperpolarizabilities (β, γ).

This compound possesses structural features that suggest it may exhibit NLO properties. It contains an electron-donating amino group (-NH2) and a moderately donating ethyl group (-CH2CH3), along with an electron-withdrawing carboxylic acid group (-COOH), all attached to a π-conjugated benzene ring. This "push-pull" electronic structure can lead to a large change in dipole moment upon excitation, which is a key factor for a high second-order NLO response (described by the first hyperpolarizability, β).

Quantum chemical calculations using methods like Density Functional Theory (DFT) are widely employed to predict the NLO properties of organic compounds. mdpi.comscielo.org.mx These computational studies can determine various molecular electronic properties, including the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). growingscience.com The calculations are often performed with different functionals, such as B3LYP or CAM-B3LYP, to assess the reliability of the predictions. mdpi.comscispace.com

The computed values for polarizability and hyperpolarizability are often compared to those of a standard reference material like urea (B33335) to evaluate their potential for NLO applications. scispace.comresearchgate.net A higher hyperpolarizability value indicates a stronger second-order NLO response. Theoretical studies on various organic molecules have demonstrated that the substitution of different donor and acceptor groups can significantly enhance NLO responses. mdpi.com While direct computational studies on this compound are not present in the literature, its molecular structure provides a strong basis for theoretical investigation into its potential as an NLO material.

Table 2: Calculated NLO Properties of this compound This table presents hypothetical data calculated using DFT, based on values obtained for structurally similar organic molecules, for illustrative purposes. Values for Urea are provided for comparison.

CompoundDipole Moment (μ) (Debye)Mean Polarizability (⟨α⟩) (x 10⁻²⁴ esu)First Hyperpolarizability (β_tot) (x 10⁻³⁰ esu)
This compound (Theoretical) 3.5815.212.5
Urea (Reference) scispace.com1.3730.3730.337

Applications of 2 Amino 4 Ethylbenzoic Acid As a Chemical Building Block and Precursor

Role in the Synthesis of Complex Organic Molecules

The reactivity of the amino and carboxylic acid groups, combined with the influence of the ethyl substituent on the benzene (B151609) ring, positions 2-amino-4-ethylbenzoic acid as a versatile reagent in organic synthesis. It serves both as a core structural unit and as a precursor to other important chemical intermediates.

The presence of ortho-amino and carboxylic acid functionalities on the benzene ring is a classic structural motif for the synthesis of various heterocyclic systems. While specific literature detailing the use of this compound in creating a wide range of heterocycles is not extensively published, its structural analogs are widely used. For instance, substituted aminobenzoic acids are key precursors for building frameworks like quinazolinones, benzoxazinones, and phenoxazinones. rsc.orgtandfonline.comwjebio.com The general principle involves the intramolecular cyclization or condensation reactions with other reagents, where the amino and carboxyl groups react to form the heterocyclic ring. The ethyl group at the 4-position would remain as a substituent on the final heterocyclic product, potentially influencing its physical properties such as solubility and its biological activity.

Research on related molecules, such as 3-amino-4-hydroxybenzoic acid, demonstrates their role in forming polybenzoxazoles (PBOs), a class of high-performance polymers built upon a heterocyclic benzoxazole (B165842) backbone. nih.gov This highlights the potential of aminobenzoic acid derivatives to serve as foundational scaffolds.

Table 1: Potential Heterocyclic Systems from Aminobenzoic Acid Scaffolds

Heterocyclic Class Precursor Type Synthetic Utility
Benzoxazinones o-Aminobenzoic acids Building blocks for pharmaceuticals and agrochemicals. tandfonline.com
Phenoxazinones o-Aminophenols (related structure) Core of biologically active natural products and functional dyes. rsc.org

This table illustrates the utility of the aminobenzoic acid scaffold based on the applications of structurally related compounds.

This compound can be chemically modified to produce a range of advanced intermediates. The amino group can be diazotized and subsequently replaced with various other functional groups (e.g., halogens, hydroxyl, cyano) via Sandmeyer or related reactions. scirp.org The carboxylic acid group can be converted into esters, amides, or acid chlorides, opening up further synthetic pathways.

An isomer, 2-amino-6-ethylbenzoic acid, serves as a critical starting material in the multi-step synthesis of Paquinimod, an immunomodulating drug candidate. google.com This underscores the value of aminobenzoic acid derivatives as precursors for complex, high-value molecules. Similarly, brominated analogs like 2-bromo-4-ethylbenzoic acid are used as building blocks for creating more complex organic molecules for applications in medicine and industry. These examples demonstrate the role of the core structure of this compound in generating advanced intermediates for specialized applications.

As a Core Scaffold in Heterocyclic Synthesis

Contributions to Polymer Science and Functional Materials

The dual functionality of this compound makes it a candidate for the development of novel polymers and functional materials. The amino and carboxyl groups can participate in polymerization reactions, while the ethyl group can be used to fine-tune the material's bulk properties.

Aminobenzoic acids are well-known monomers for the synthesis of aramids (aromatic polyamides) through polycondensation reactions. The incorporation of this compound into a polymer backbone could yield materials with specific properties. For example, studies on 3-amino-4-hydroxybenzoic acid show its use in creating bio-based polybenzoxazoles (PBOs) with high thermal resistance. researchgate.net The structural similarity suggests that this compound could be explored for similar high-performance polymer applications.

Furthermore, 4-ethylbenzoic acid has been used to create polymers with lanthanide metals, indicating the utility of the ethylbenzoic acid structure in coordination polymers. sigmaaldrich.com The amino group in this compound would provide an additional coordination site, potentially leading to novel polymer architectures with interesting magnetic or luminescent properties.

Table 2: Polymer Systems Derived from Related Benzoic Acid Monomers

Polymer Type Monomer Example Key Properties
Polybenzoxazole (PBO) 3-Amino-4-hydroxybenzoic acid High thermal stability, high mechanical strength. nih.govresearchgate.net
Coordination Polymer 4-Ethylbenzoic acid Forms polymeric chains with metal ions like Lanthanum. sigmaaldrich.com

The specific substitution pattern of this compound is advantageous for designing functional materials. The carboxylate group is known to be an effective coordination site for creating metal-organic frameworks (MOFs). vulcanchem.com MOFs are porous materials with applications in gas storage, catalysis, and separation. The addition of the ethyl and amino groups could modify the pore environment and functionality of such materials.

In the field of liquid crystals, the presence of an ethyl group has been noted to enhance mesophase stability compared to a methyl group. vulcanchem.com This suggests that molecules derived from this compound could be investigated as components of liquid crystal mixtures, where the ethyl group helps to stabilize the desired liquid crystalline phase over a broader temperature range.

Incorporation into Polymeric Architectures

Utility in Agrochemical and Dye Chemistry Research

The aminobenzoic acid scaffold is a common feature in both agrochemicals and dyes. The specific functional groups allow for the synthesis of biologically active compounds and colored molecules.

Research into related compounds like 2-amino-4-chlorobenzoic acid shows its utility as an intermediate in the formulation of herbicides and pesticides. chemimpex.com The structural similarity implies that this compound could be a target for screening in agrochemical discovery programs.

In dye chemistry, aromatic amines are fundamental precursors. The amino group of this compound can be readily converted into a diazonium salt, which can then be coupled with various aromatic compounds (coupling components) to form azo dyes. scirp.orgjocpr.com Azo dyes represent the largest class of synthetic colorants used in the textile, food, and printing industries. jocpr.comrsc.org The ethyl and carboxylic acid groups on the this compound moiety would influence the final color, solubility, and binding properties of the resulting dye.

Synthesis of Agrochemical Lead Compounds

In the field of agrochemicals, the development of new and effective herbicides and pesticides is crucial for crop protection. Benzoic acid derivatives are important intermediates in this sector. For instance, compounds structurally related to this compound, such as 2-Amino-4-chlorobenzoic acid and 2-Bromo-4-ethylbenzoic acid, are utilized in the formulation of agrochemicals. chemimpex.com The synthesis pathways often involve modifying the amino and carboxylic acid groups to create molecules that can target specific biological pathways in weeds or pests. chemimpex.com The core structure provided by aminobenzoic acids serves as a scaffold that can be elaborated to produce a diverse range of potential agrochemical candidates.

Development of Novel Chromophores and Dyes

This compound is a suitable precursor for the synthesis of chromophores, particularly azo dyes. The synthesis of azo dyes is a cornerstone of the chemical industry, providing a vast array of colors for textiles, printing, and other applications. ekb.eg The key chemical transformation involves the diazotization of the primary aromatic amino group. In this two-step process, the amino group on the this compound molecule reacts with a source of nitrous acid (typically generated from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a highly reactive diazonium salt. rsc.org

This diazonium salt is then reacted with a coupling component—an electron-rich aromatic compound such as a phenol (B47542) or an aniline (B41778) derivative—in an electrophilic aromatic substitution reaction known as azo coupling. ekb.egrsc.org This reaction forms a new molecule containing the characteristic azo group (-N=N-), which links the two aromatic rings and constitutes the chromophore responsible for the dye's color. researchgate.net By carefully selecting the coupling component, a wide spectrum of colors and dye properties can be achieved. Research has demonstrated this principle with various aminobenzoic acids. rsc.orgresearchgate.netresearchgate.net

Diazonium Salt PrecursorCoupling ComponentResulting Azo Dye TypeReference
4-Aminobenzoic acid2,4-DimethylphenolAzo dye ligand for metal complexes ekb.eg
4-Amino-2-nitrobenzoic acidPhenol, Catechol, Salicylic (B10762653) AcidAromatic azo dyes researchgate.net
3-Aminobenzoic acid4-AminoacetophenoneAzo dye ligand for transition metals researchgate.net
4-Aminobenzoic acidThymolAzo dye for analytical applications ijisrt.com

Applications in Analytical Chemistry Research

In analytical chemistry, precision and accuracy are paramount. Reference materials and specialized reagents are essential for validating methods and ensuring reliable results. The defined structure of this compound makes it and its analogs valuable in these contexts.

As a Reference Standard in Advanced Chromatographic Separations

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. The reliability of HPLC analysis depends on the use of well-characterized reference standards for calibration and method validation. sigmaaldrich.com Structurally related compounds like 4-(2-Amino-ethyl)benzoic acid hydrochloride and 2-Bromo-4-ethylbenzoic acid serve as standards in chromatographic techniques. chemimpex.com

These standards are used to confirm the identity of an analyte by comparing retention times and to create calibration curves for accurate quantification. researchgate.net Given its stable, well-defined chemical structure, this compound is suitable for use as a reference material in the development and quality control of analytical methods for related pharmaceutical or industrial compounds. chemimpex.comfishersci.com

Analytical MethodCompound Used as Standard/ReagentApplicationReference
Chromatography4-(2-Amino-ethyl)benzoic acid hydrochlorideQuantification of related compounds chemimpex.com
Analytical Chemistry2-Bromo-4-ethylbenzoic acidReference standard in biochemical assays
HPLC4-Aminobenzoic acid (PABA)Analytical standard for pharmaceuticals, food, and cosmetics sigmaaldrich.com
Chromatography2-Amino-4-chlorobenzoic acidReagent to identify and quantify other substances chemimpex.com

Reagent in Spectrometric Assays

Spectrometric assays are widely used for the quantitative determination of substances. This compound can function as a chromogenic reagent, particularly in assays involving diazotization-coupling reactions. This application is well-documented for its isomer, p-aminobenzoic acid (PABA). rjptonline.orgresearchgate.net

The method involves converting the primary amino group of the aminobenzoic acid into a diazonium salt. This intermediate then reacts with a specific coupling agent to produce a stable, intensely colored azo dye. rjptonline.orgbohrium.com The concentration of the resulting dye, which is directly proportional to the initial amount of the aminobenzoic acid, can be measured accurately using a spectrophotometer at the wavelength of maximum absorbance (λmax). researchgate.netajchem-a.com This principle allows for the sensitive and selective quantification of compounds containing a primary aromatic amine group. The parameters for such an assay have been established for PABA, providing a model for the use of this compound. rjptonline.orgresearchgate.net

AnalyteCoupling ReagentλmaxLinear Range (µg/mL)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Reference
p-Aminobenzoic acid1-Naphthylamine-7-sulphonic acid525 nm0.25 - 73.6057 x 10⁴ rjptonline.orgbohrium.com
p-Aminobenzoic acid2,4,6-Trihydroxybenzoic Acid416 nm0.125 - 5.03.79 x 10⁴ researchgate.net
p-Aminobenzoic acid2,6-Dihydroxybenzoic acid438 nm10 - 150Not Reported ajchem-a.com

Design and Synthesis of 2 Amino 4 Ethylbenzoic Acid Derivatives and Analogues

Systematic Modification Strategies for Structure-Reactivity Relationships

The reactivity of 2-Amino-4-ethylbenzoic acid is governed by the interplay of its functional groups and the aromatic ring. Systematic modifications allow for the fine-tuning of its chemical properties.

The aromatic ring of this compound contains two electron-donating groups: the amino (-NH₂) group and the ethyl (-CH₂CH₃) group. Both groups activate the ring towards electrophilic aromatic substitution and direct incoming electrophiles primarily to the positions ortho and para to themselves.

The amino group is a strong activating group, directing incoming substituents to its ortho (position 3) and para (position 5) positions. The ethyl group is a weaker activating group, also directing to its ortho (positions 3 and 5) and para (position 8, which is the carboxyl group) positions. The combined effect of these groups strongly activates position 5 for electrophilic substitution. Position 3 is also activated but is sterically hindered by the adjacent amino and ethyl groups.

Conversely, the introduction of electron-withdrawing groups (EWGs) onto the aromatic ring would decrease its reactivity toward electrophiles. For instance, nitration or halogenation would introduce an EWG that deactivates the ring, making further substitutions more difficult. Studies on substituted anthranilic acids have shown that electron-releasing substituents increase the rate of certain reactions like decarboxylation, while electron-withdrawing groups decrease the rate. nih.govscilit.com

Below is a data table illustrating the predicted effect of additional substituents on the reactivity of the aromatic ring in electrophilic substitution reactions.

Substituent Added (at position 5)Substituent TypePredicted Effect on Ring Reactivity
-NO₂ (Nitro)Strong Electron-WithdrawingStrong Deactivation
-CN (Cyano)Strong Electron-WithdrawingStrong Deactivation
-Cl (Chloro)Weak Electron-WithdrawingWeak Deactivation
-OH (Hydroxy)Strong Electron-DonatingStrong Activation
-OCH₃ (Methoxy)Strong Electron-DonatingStrong Activation

The amino and carboxylic acid functional groups are primary sites for derivatization, enabling the synthesis of a wide array of analogues such as esters, amides, and N-alkylated compounds. bohrium.comtandfonline.com

Carboxylic Acid Group Modifications: The carboxylic acid can be readily converted into esters through reactions with alcohols under acidic conditions (Fischer esterification) or with alkyl halides after conversion to the carboxylate salt. For example, esterification with methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl esters. researchgate.net Amides can be synthesized by activating the carboxylic acid (e.g., forming an acid chloride) and then reacting it with a primary or secondary amine.

Amino Group Modifications: The nucleophilic amino group can undergo acylation with acid chlorides or anhydrides to form amides. For instance, reaction with acetyl chloride yields the N-acetyl derivative. It can also react with isocyanates to form urea (B33335) derivatives. nih.govnih.gov Furthermore, the amino group can be alkylated; for example, it can be converted to N-methylanthranilic or N-ethylanthranilic acid derivatives through reactions involving S-adenosylmethionine (SAM) regeneration systems in biocatalytic processes. researchgate.netnih.gov

The following table summarizes common functional group modifications for this compound.

Functional GroupReaction TypeReagent/Condition ExampleProduct Type
Carboxylic AcidEsterificationEthanol, H₂SO₄Ethyl 2-amino-4-ethylbenzoate
Carboxylic AcidAmide Formation1. SOCl₂ 2. Ammonia2-Amino-4-ethylbenzamide
Amino GroupN-AcylationAcetic Anhydride (B1165640)2-Acetamido-4-ethylbenzoic acid
Amino GroupN-AlkylationMethyl Iodide, Base2-(Methylamino)-4-ethylbenzoic acid
Amino GroupSchiff Base FormationBenzaldehyde2-((Benzylidene)amino)-4-ethylbenzoic acid

Substituent Effects on Aromatic Ring Reactivity

Stereochemical Considerations in Derivative Synthesis

While this compound itself is an achiral molecule, chiral derivatives can be synthesized by introducing one or more stereocenters. This is a critical consideration for applications where specific enantiomers or diastereomers are required.

Strategies for stereoselective synthesis include:

Chiral Pool Synthesis : This approach uses readily available chiral starting materials. While not directly applicable to the parent molecule, a chiral precursor could be used to construct the substituted benzene (B151609) ring system.

Use of Chiral Auxiliaries : A chiral auxiliary can be temporarily incorporated into the molecule to control the stereochemical outcome of a subsequent reaction. For example, the amino group could be reacted with a chiral auxiliary, followed by a reaction at another position. The auxiliary is then removed to yield an enantiomerically enriched product. tcichemicals.com

Asymmetric Catalysis : A chiral catalyst can be used to favor the formation of one enantiomer over the other. For instance, asymmetric hydrogenation of a dehydroamino acid derivative could produce a chiral amino acid. nih.gov A biocatalytic approach using a cytochrome P450 enzyme variant has been shown to perform stereoselective hydroxylation of ethyl groups on substituted benzenes, which could potentially be applied to the ethyl group of this compound to create a chiral alcohol. uq.edu.au

Chiral Resolution : If a racemic mixture of a chiral derivative is synthesized, the enantiomers can be separated. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid, which can then be separated by crystallization due to their different physical properties. numberanalytics.comnih.gov Chiral chromatography is another powerful method for separating enantiomers directly. nih.gov

Co-crystallization and Supramolecular Chemistry of Aminobenzoates

The field of crystal engineering utilizes non-covalent interactions to design solid-state structures with desired properties. This compound, with its hydrogen bond donor (amino) and donor/acceptor (carboxylic acid) groups, is an excellent candidate for forming co-crystals and complex supramolecular assemblies. turkjps.org

The crystal structure of anthranilic acid itself shows that molecules can exist in both neutral and zwitterionic forms within the same lattice, held together by a network of hydrogen bonds. royalsocietypublishing.org When co-crystallized with other molecules (co-formers), aminobenzoates form predictable hydrogen-bonding patterns known as supramolecular synthons. nih.gov

Commonly observed synthons include:

Carboxylic Acid-Carboxylic Acid Dimer : A robust R²₂(8) motif where two carboxylic acid groups form a cyclic dimer.

Carboxylic Acid-Amine Heterosynthon : An interaction between the acidic carboxylic group and the basic amino group. The difference in pKa between the acid and the base determines whether the interaction results in a neutral co-crystal or a salt via proton transfer. acs.org

N-H···O and O-H···N Hydrogen Bonds : These interactions are fundamental in building larger structures. Studies on aminobenzoate complexes with metals or other organic molecules show extensive hydrogen bonding leading to 1D chains, 2D layers, and 3D networks. tandfonline.comnih.gov π-π stacking interactions between aromatic rings also contribute significantly to the stability of the crystal packing. nih.govnih.gov

The presence of the ethyl group may influence crystal packing through steric effects or by participating in weaker C-H···O or C-H···π interactions.

Computational Design and Virtual Screening of Novel Analogues

Computational chemistry provides powerful tools for the rational design of new molecules based on the this compound scaffold. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are used to predict the properties and biological activities of novel analogues before their synthesis. jmchemsci.com

The typical workflow involves:

Dataset Assembly : A series of known derivatives of a parent scaffold (like p-aminobenzoic or anthranilic acid) with measured biological activity is collected. ufms.brchitkara.edu.in

3D-QSAR Modeling : The compounds are modeled in 3D, and molecular fields (steric, electrostatic, hydrophobic) are calculated. Models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are then built to correlate these fields with biological activity. ufms.br These models generate contour maps that visualize regions where modifications would likely increase or decrease activity. scilit.comufms.br

Virtual Library Design : Based on the insights from QSAR models, a large virtual library of novel analogues of this compound can be designed by adding various substituents at different positions.

Virtual Screening and Docking : This library is then screened in silico. The designed compounds can be filtered based on drug-likeness criteria (e.g., Lipinski's Rule of Five) and then "docked" into the active site of a biological target (e.g., an enzyme or receptor). nih.govjmchemsci.com The docking process predicts the binding mode and calculates a score that estimates binding affinity. nih.gov

Hit Selection : The most promising candidates—those with high predicted activity, good docking scores, and favorable predicted pharmacokinetic (ADME) profiles—are selected for chemical synthesis and subsequent experimental testing. scilit.commdpi.com

This computational approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.

Conclusion and Future Research Directions

Summary of Current Research Landscape Pertaining to 2-Amino-4-ethylbenzoic Acid

The current body of research on this compound indicates that its primary role is as a chemical intermediate in organic synthesis. The molecule, with the chemical formula C₉H₁₁NO₂, is structurally defined by a benzene (B151609) ring substituted with an amino group at the second position, an ethyl group at the fourth, and a carboxylic acid at the first position. vulcanchem.com This specific arrangement distinguishes it from its isomers, such as 4-amino-2-ethylbenzoic acid. vulcanchem.com

Predicted physicochemical properties and potential biological activities offer a glimpse into its research potential. Computational models suggest it may act as an inhibitor for targets such as COX-2 and p38 MAP kinase. vulcanchem.com In the realm of materials science, its structural features, including the carboxylate coordination site and the ethyl group, suggest potential applications in the design of metal-organic frameworks (MOFs) and in enhancing the stability of liquid crystals. vulcanchem.com However, these applications remain largely theoretical and require experimental validation. The research landscape is therefore characterized by its status as a building block, with its full potential yet to be systematically explored through dedicated studies.

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value Source
Molecular Formula C₉H₁₁NO₂ vulcanchem.com
Molecular Weight 165.19 g/mol vulcanchem.com
Water Solubility 1.2–1.5 mg/mL (at 25°C) vulcanchem.com
LogP (octanol/water) 1.8 ± 0.3 vulcanchem.com
pKa (Carboxylic Acid) ≈ 4.2 vulcanchem.com
pKa (Amine) ≈ 9.6 vulcanchem.com

Data is based on predictive models from group contribution methods. vulcanchem.com

Emerging Trends and Challenges in Substituted Aminobenzoic Acid Research

The broader field of substituted aminobenzoic acids, to which this compound belongs, is dynamic and expanding. These compounds are recognized as crucial "building blocks" in pharmaceutical development due to their structural versatility, allowing for substitutions at both the amino and carboxyl groups. nih.govresearchgate.net

Emerging Trends:

Pharmaceutical Scaffolds: A significant trend is the use of aminobenzoic acid derivatives to develop novel therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-Alzheimer's, antimicrobial, antiviral, and anti-inflammatory properties. nih.govresearchgate.nettandfonline.com For instance, derivatives are being synthesized and evaluated as cholinesterase inhibitors for potential use in treating Alzheimer's disease. nih.govscholarsresearchlibrary.com

Sustainable Production: There is a growing focus on the biotechnological production of aminobenzoic acids like para-aminobenzoic acid (PABA) and ortho-aminobenzoic acid (oABA) from renewable resources such as sugars, using engineered bacteria or yeasts. scirp.orgscirp.org This aligns with a broader shift towards sustainable and bio-based chemical manufacturing. scirp.orgdatahorizzonresearch.com These bio-derived molecules are being explored as precursors for widely used platform chemicals, potentially replacing petrochemical feedstocks. scirp.org

Advanced Materials: The application of aminobenzoic acids is extending into materials science. Their structural properties make them valuable for creating specialized polymers, such as aramids, and for designing functional materials like metal-organic frameworks (MOFs) and biosensors. vulcanchem.comdatahorizzonresearch.comacs.org

Fundamental Biological Research: Recent advanced research has utilized aminobenzoic acid derivatives to probe fundamental biological processes. Cryo-electron microscopy studies have provided high-resolution structural insights into how these non-natural monomers are positioned within the catalytic center of the ribosome, offering a deeper understanding of protein synthesis. acs.org

Challenges:

Synthetic Complexity: A major challenge lies in the synthesis of specific isomers of substituted aminobenzoic acids. Many synthetic routes suffer from the formation of unwanted regioisomers and low yields, which makes the process expensive and difficult to scale up. google.com

Reaction Control and Selectivity: Achieving high selectivity in reactions involving substituted aminobenzoic acids can be difficult. The influence of different substituents on the reactivity of the aromatic ring and functional groups requires careful control of reaction conditions. ucj.org.ua

Economic Viability: For bio-based production routes to become mainstream, they must be economically competitive with established petrochemical processes. This requires optimizing fermentation yields and developing efficient, scalable purification methods. scirp.org

Understanding Mechanisms: While numerous derivatives have been shown to have biological activity, a complete understanding of their specific mechanisms of action, pharmacokinetics, and toxicity profiles often requires extensive further investigation to move from a lead compound to a viable therapeutic agent. nih.gov

Potential Avenues for Future Investigations of this compound

Building on the general trends in substituted aminobenzoic acid research, several specific avenues for future investigation into this compound can be identified.

Experimental Validation of Biological Activity: A primary focus should be the experimental validation of the predicted biological activities. In vitro and in cell-based assays are needed to confirm the inhibitory potential against COX-2 and p38 MAP kinase, which are implicated in inflammatory processes. vulcanchem.com

Synthesis and Exploration of Derivatives: A systematic synthesis of novel derivatives of this compound should be undertaken. By modifying the amino and carboxylic acid groups, libraries of new compounds can be created and screened for a broad range of therapeutic properties, such as the antimicrobial, anticancer, and anti-inflammatory activities commonly found in this chemical class. researchgate.netscholarsresearchlibrary.com

Materials Science Applications: The predicted utility of this compound in materials science warrants practical exploration. vulcanchem.com Research could focus on incorporating it as a linker in the synthesis of new MOFs, investigating how the ethyl group influences the resulting framework's porosity and stability. Similarly, its potential for creating liquid crystals with enhanced mesophase stability could be investigated. vulcanchem.com

Optimization of Synthesis: Developing a reliable and high-yielding synthetic protocol is crucial for enabling further research. The current theoretical routes need to be optimized, or new, more efficient methods must be developed to overcome the challenges of regioselectivity and yield that plague the synthesis of similar compounds. vulcanchem.comgoogle.com

Comparative Studies: Research comparing the properties of this compound with its isomers and other alkyl-substituted aminobenzoic acids would be valuable. Such studies could elucidate the specific effects of the ethyl group's position on physicochemical properties, biological activity, and performance in material applications, contributing to a more rational design of new molecules. vulcanchem.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2-Amino-4-ethylbenzoic acid?

  • Methodology : Synthesis typically involves Friedel-Crafts alkylation or catalytic hydrogenation of nitro precursors. Purification can be achieved via recrystallization using ethanol/water mixtures or gradient HPLC with a C18 column and 0.1% trifluoroacetic acid in acetonitrile/water . Structural confirmation requires 1^1H/13^13C NMR (DMSO-d6 as solvent) and high-resolution mass spectrometry (HRMS) to validate molecular weight and functional groups .

Q. How can researchers verify the purity and stability of this compound under varying storage conditions?

  • Methodology : Purity is assessed via reverse-phase HPLC (retention time comparison with standards) and elemental analysis. Stability studies should include accelerated degradation tests (40°C/75% RH for 6 months) and kinetic modeling of decomposition pathways. Monitor pH-dependent stability using buffered solutions (pH 1–12) and UV-Vis spectroscopy to track absorbance changes .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology : Key techniques include:

  • NMR : 1^1H NMR (δ 6.5–7.8 ppm for aromatic protons; δ 2.5–3.0 ppm for ethyl group) and 13^13C NMR (carbonyl at ~170 ppm).
  • FT-IR : Peaks at ~1680 cm1^{-1} (C=O stretch) and 3300–3500 cm1^{-1} (NH2_2 stretch).
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]+^+ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility)?

  • Methodology : Discrepancies may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and X-ray diffraction (XRD) for crystal structure analysis. Compare solubility in dimethyl sulfoxide (DMSO), ethanol, and aqueous buffers via gravimetric analysis .

Q. What experimental strategies are effective for studying the biological activity of this compound?

  • Methodology :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin or kinase inhibition) with IC50_{50} determination.
  • Receptor Binding : Radioligand displacement assays (e.g., GABAA_A receptors) to measure Ki_i values.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} and selectivity indices .

Q. How can computational tools enhance structure-activity relationship (SAR) studies for this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., cyclooxygenase-2).
  • QSAR Modeling : Train models with descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors to predict bioactivity .

Q. What chromatographic methods optimize separation of this compound from structurally similar derivatives?

  • Methodology : Employ UPLC with a HILIC column (2.1 × 100 mm, 1.7 µm) and mobile phase of 10 mM ammonium formate (pH 3.0)/acetonitrile. Adjust gradient elution (5–95% organic phase over 10 min) and monitor at 254 nm .

Q. How do substituent modifications (e.g., ethyl vs. methyl groups) impact the compound’s reactivity in synthetic pathways?

  • Methodology : Compare reaction kinetics via 1^1H NMR tracking. For example, evaluate nucleophilic acyl substitution rates with ethyl vs. methyl groups in ester derivatives. Use DFT calculations (Gaussian 09) to model electronic effects (e.g., Hammett σ values) .

Methodological Notes

  • Data Validation : Cross-reference melting points and spectral data with peer-reviewed databases (e.g., PubChem, ChemSpider) .
  • Advanced Instrumentation : For nanomolar-level detection, use LC-MS/MS with electrospray ionization (ESI) in MRM mode .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.